2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that features a benzofuran ring fused with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through an intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid.
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and aldehydes or ketones.
Coupling of Benzofuran and Triazole Moieties: The final step involves coupling the benzofuran and triazole moieties through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The methoxy group on the benzyl moiety can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.
Receptor Binding: It can bind to receptors such as the muscarinic acetylcholine receptor, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1-benzofuran-5-carboxamide: Similar in structure but lacks the triazole moiety.
N-(4-methoxybenzyl)-1H-1,2,4-triazole-5-carboxamide: Contains the triazole moiety but lacks the benzofuran ring.
Uniqueness
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to the combination of the benzofuran and triazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H20N4O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C20H20N4O3/c1-26-16-6-3-13(4-7-16)11-18-21-20(24-23-18)22-19(25)12-14-2-5-15-8-9-27-17(15)10-14/h2-7,10H,8-9,11-12H2,1H3,(H2,21,22,23,24,25) |
InChI Key |
IVDRBEOCNAOCHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CC3=CC4=C(CCO4)C=C3 |
Origin of Product |
United States |
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